molecular formula C22H22N4O2 B5248567 2-Methyl-N-(5-methylpyridin-2-YL)-5-oxo-4-(pyridin-3-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

2-Methyl-N-(5-methylpyridin-2-YL)-5-oxo-4-(pyridin-3-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B5248567
M. Wt: 374.4 g/mol
InChI Key: UHNBUCOEFJDJAP-UHFFFAOYSA-N
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Description

2-Methyl-N-(5-methylpyridin-2-YL)-5-oxo-4-(pyridin-3-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring. The presence of multiple nitrogen atoms in the structure makes it a potential candidate for various biological and chemical applications.

Preparation Methods

The synthesis of 2-Methyl-N-(5-methylpyridin-2-YL)-5-oxo-4-(pyridin-3-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of nitrogen atoms in the pyridine rings makes it susceptible to oxidation reactions. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine rings can undergo substitution reactions where hydrogen atoms are replaced by other functional groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

2-Methyl-N-(5-methylpyridin-2-YL)-5-oxo-4-(pyridin-3-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Due to its potential biological activity, it can be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(5-methylpyridin-2-YL)-5-oxo-4-(pyridin-3-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with molecular targets in biological systems. The nitrogen atoms in the pyridine rings can form hydrogen bonds with proteins, enzymes, or nucleic acids, affecting their function. The quinoline core can intercalate into DNA, disrupting its structure and function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 2-Methyl-N-(5-methylpyridin-2-YL)-5-oxo-4-(pyridin-3-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide include other quinoline derivatives and pyridine-containing compounds. For example:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-13-8-9-18(24-11-13)26-22(28)19-14(2)25-16-6-3-7-17(27)21(16)20(19)15-5-4-10-23-12-15/h4-5,8-12,20,25H,3,6-7H2,1-2H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNBUCOEFJDJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CN=CC=C4)C(=O)CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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